molecular formula C19H20ClFN2O B564349 rac Demethyl Citalopram-d3 Hydrochloride CAS No. 1189650-18-7

rac Demethyl Citalopram-d3 Hydrochloride

Cat. No.: B564349
CAS No.: 1189650-18-7
M. Wt: 349.8 g/mol
InChI Key: DYIZNULSIBGJPJ-NIIDSAIPSA-N
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Mechanism of Action

Target of Action

The primary target of rac Demethyl Citalopram-d3 Hydrochloride, a deuterium-labeled analog of Citalopram , is the 5-hydroxytryptamine transporter (serotonin) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound acts as a potent and selective serotonin reuptake inhibitor Additionally, it may act as a weak, allosteric modulator of serotonin .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the effect of serotonin in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety. It’s also noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish .

Result of Action

The inhibition of serotonin reuptake results in an increased concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This can result in various effects at the molecular and cellular level, including mood elevation, reduction in anxiety, and potential changes in gene expression patterns in circulating lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desmethylcitalopram-d3 (hydrochloride) involves the deuteration of desmethylcitalopram. This process typically includes the following steps:

Industrial Production Methods: Industrial production of desmethylcitalopram-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethylcitalopram-d3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of desmethylcitalopram-d3 (hydrochloride) may yield corresponding ketones or aldehydes .

Properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZNULSIBGJPJ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345061
Record name 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189650-18-7
Record name 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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